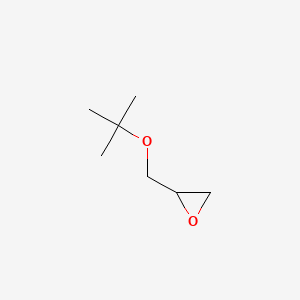

tert-Butyl glycidyl ether

Cat. No. B1205573

Key on ui cas rn:

7665-72-7

M. Wt: 130.18 g/mol

InChI Key: SFJRUJUEMVAZLM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07956201B2

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.

Quantity

6.04 g

Type

catalyst

Reaction Step Two

Yield

43.5%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.82 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

260.38 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

6.04 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring to 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark red reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT

|

|

Duration

|

23 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation over a column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([C@@H]1CO1)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 113.2 g | |

| YIELD: PERCENTYIELD | 43.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 43.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07956201B2

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.

Quantity

6.04 g

Type

catalyst

Reaction Step Two

Yield

43.5%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.82 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

260.38 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

6.04 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring to 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark red reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT

|

|

Duration

|

23 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation over a column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([C@@H]1CO1)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 113.2 g | |

| YIELD: PERCENTYIELD | 43.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 43.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07956201B2

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.

Quantity

6.04 g

Type

catalyst

Reaction Step Two

Yield

43.5%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.82 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

260.38 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

6.04 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring to 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark red reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT

|

|

Duration

|

23 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation over a column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([C@@H]1CO1)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 113.2 g | |

| YIELD: PERCENTYIELD | 43.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 43.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |